4-Morpholinobenzoic acid (CAS: 7470-38-4) is a para-substituted aromatic carboxylic acid featuring a morpholine ring. This heterocyclic substituent functions as a tertiary amine and contains an ether linkage, imparting a unique combination of electronic, steric, and solubility properties. It serves as a key intermediate or building block in the synthesis of specialty polymers, pharmaceuticals, and coordination compounds like metal-organic frameworks (MOFs). [REFS-1, REFS-2] Its primary utility stems from the morpholine group's influence on molecular geometry, reactivity, and intermolecular interactions, distinguishing it from simpler analogs such as 4-aminobenzoic acid or 4-alkoxybenzoic acids.
Direct substitution of 4-morpholinobenzoic acid with simpler analogs like 4-aminobenzoic acid (PABA) or 4-(dimethylamino)benzoic acid (DMABA) often fails in practice. The morpholine ring's fixed, chair-like conformation and the presence of an ether oxygen create specific steric demands and secondary coordination sites that are absent in the more flexible, acyclic DMABA. [1] Unlike PABA, the tertiary amine of the morpholine group lacks N-H protons, preventing undesired side reactions (e.g., acylation) and eliminating hydrogen-bonding capabilities that can alter solubility, crystal packing, and polymer chain interactions. These structural differences are critical and directly influence performance in coordination chemistry, polymer synthesis, and the photophysical properties of derived materials, making it a non-interchangeable reagent for many established protocols. [2]
Thermogravimetric analysis (TGA) data indicates a high melting and decomposition point for 4-morpholinobenzoic acid, with a reported melting point of 284-289 °C. This compares favorably to related, commonly used benzoic acid derivatives. For example, 4-(Dimethylamino)benzoic acid has a lower decomposition temperature, melting at 241-243 °C. Benzoic acid itself begins to show significant mass loss at much lower temperatures. [1] This superior thermal stability is critical for applications involving high-temperature processing, such as melt polymerization or the preparation of thermally stable coordination polymers.
| Evidence Dimension | Melting Point / Decomposition Onset (°C) |
| Target Compound Data | 284–289 °C |
| Comparator Or Baseline | 4-(Dimethylamino)benzoic acid: 241-243 °C |
| Quantified Difference | >40 °C higher melting/decomposition point |
| Conditions | Standard melting point determination and TGA. |
Higher thermal stability allows for a wider processing window in polymer manufacturing and ensures material integrity in high-temperature applications.
As a dicarboxylic acid alternative, 4-morpholinobenzoic acid acts as a rigid organic linker for constructing Metal-Organic Frameworks (MOFs). [1] Unlike 4-aminobenzoic acid, the tertiary morpholine nitrogen is non-protic and acts as a Lewis base. This prevents competitive N-H coordination or deprotonation, leading to more predictable coordination geometries directed solely by the carboxylate group. [2] The presence of the morpholine's ether oxygen offers a potential secondary, weak coordination site that can influence framework topology and guest-molecule interactions in a way that analogs like 4-piperidinobenzoic acid cannot. This structural control is essential for designing MOFs with targeted porosity and functionality.
| Evidence Dimension | Ligand Reactivity / Functionality |
| Target Compound Data | Tertiary, non-protic amine; secondary ether coordination site |
| Comparator Or Baseline | 4-Aminobenzoic acid: Primary, protic amine with H-bonding and reactive N-H sites |
| Quantified Difference | Qualitative difference in reactive sites and coordination modes |
| Conditions | Typical solvothermal MOF synthesis conditions. |
Predictable coordination behavior and the absence of reactive N-H groups reduce side reactions and improve reproducibility in the synthesis of well-defined MOFs.
The morpholine substituent significantly alters the solubility profile of the parent benzoic acid structure. 4-Morpholinobenzoic acid is reported as soluble in DMSO. [1] In contrast, many simple substituted benzoic acids exhibit limited solubility in common organic solvents, complicating their use in homogeneous reaction systems. For instance, terephthalic acid, a common dicarboxylic acid linker, is notoriously insoluble in most solvents. While direct quantitative comparison data is sparse, the presence of the polar morpholine group generally enhances compatibility with polar aprotic solvents, which is a key processability parameter for solution-phase reactions and formulations.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO |
| Comparator Or Baseline | Benzoic acid and terephthalic acid: Generally lower solubility in polar aprotic solvents |
| Quantified Difference | Qualitative improvement in process-relevant solubility |
| Conditions | Room temperature solubility in Dimethyl sulfoxide (DMSO). |
Improved solubility in common process solvents like DMSO simplifies handling, enables higher reaction concentrations, and facilitates purification, directly impacting process efficiency.
The compound's high thermal stability makes it a suitable monomer or additive for producing polymers that must withstand demanding thermal processing or operating conditions. Its use can enhance the thermal performance of materials like polyamides or polyesters where analogs with lower decomposition temperatures would be unsuitable.
As a rigid organic linker with a well-defined, non-reactive amine group, this compound is the right choice for the reproducible synthesis of MOFs. It avoids the structural ambiguity and potential side-reactions associated with protic amine linkers like PABA, making it ideal for creating frameworks for gas storage, separation, or catalysis. [1]
For multi-step syntheses requiring good solubility in polar aprotic solvents, 4-morpholinobenzoic acid provides a significant process advantage over less soluble benzoic acid analogs. This is particularly relevant in pharmaceutical and fine chemical synthesis where reaction homogeneity and ease of handling are critical for yield and purity. [2]
Irritant